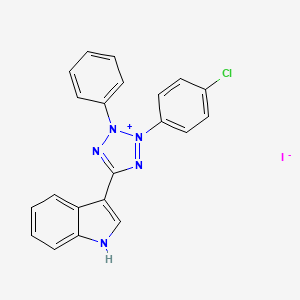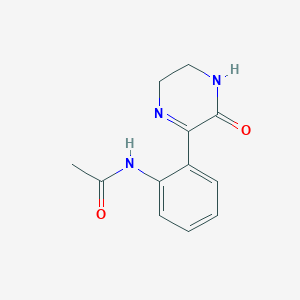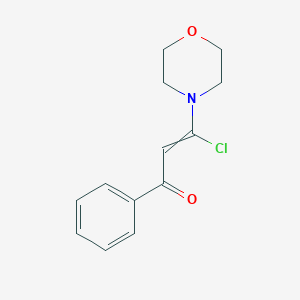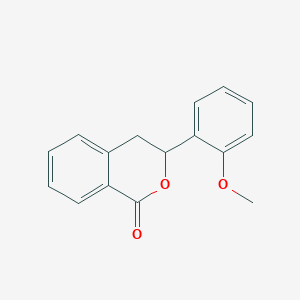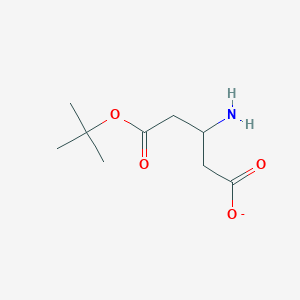
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring substituted with bromine, ethoxy, and fluorine groups. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with bromine, ethoxy, and fluorine groups through electrophilic aromatic substitution reactions.
Carbamate Formation: The substituted phenyl ring is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Products with higher oxidation states of the substituents.
Reduction: Products with lower oxidation states of the substituents.
Hydrolysis: Amine and carbon dioxide.
Scientific Research Applications
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. Additionally, the phenyl ring substituents can interact with receptors or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (3-chloro-4-ethoxy-5-fluorophenyl)carbamate: Similar structure but with chlorine instead of bromine.
Propan-2-yl (3-bromo-4-methoxy-5-fluorophenyl)carbamate: Similar structure but with methoxy instead of ethoxy.
Propan-2-yl (3-bromo-4-ethoxy-5-chlorophenyl)carbamate: Similar structure but with chlorine instead of fluorine.
Uniqueness
The unique combination of bromine, ethoxy, and fluorine substituents in Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
84971-33-5 |
|---|---|
Molecular Formula |
C12H15BrFNO3 |
Molecular Weight |
320.15 g/mol |
IUPAC Name |
propan-2-yl N-(3-bromo-4-ethoxy-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
AOGHQPIUSHWAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)NC(=O)OC(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
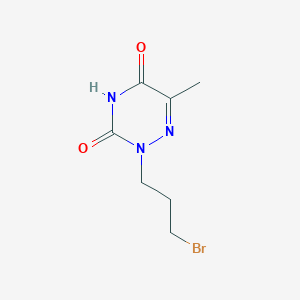
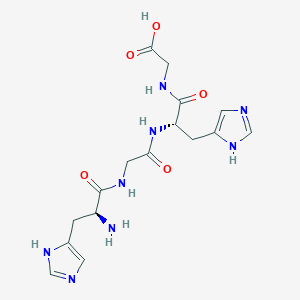
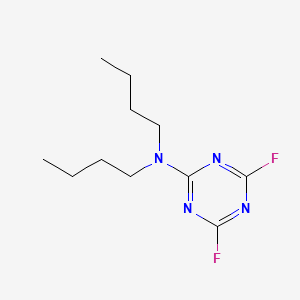
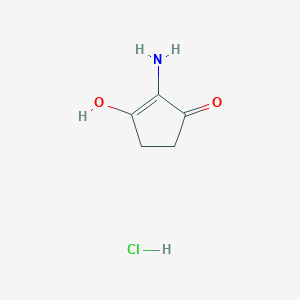
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
